molecular formula C5H12Cl2N2O3 B2993489 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride CAS No. 2137547-37-4

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride

Cat. No.: B2993489
CAS No.: 2137547-37-4
M. Wt: 219.06
InChI Key: BQZVRILVUZDTNJ-UHFFFAOYSA-N
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Description

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O3.2HCl. It is known for its unique structure, which includes an azetidine ring, an aminooxy group, and an acetic acid moiety. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride typically involves the reaction of azetidine derivatives with aminooxy compounds. One common method includes the reaction of 3-azetidinone with hydroxylamine hydrochloride under acidic conditions to form the aminooxyazetidine intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the aminooxy group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • **3-(Aminooxy)propionic acid
  • **2-(Aminooxy)acetic acid
  • **4-(Aminooxy)butyric acid

Uniqueness

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other aminooxy acids. This structural feature makes it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(3-aminooxyazetidin-3-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.2ClH/c6-10-5(1-4(8)9)2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZVRILVUZDTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC(=O)O)ON.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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